N-(Carboxymethyl)-N-(3,5-bis(decyloxy)-phenyl)glycine

Vue d'ensemble

Description

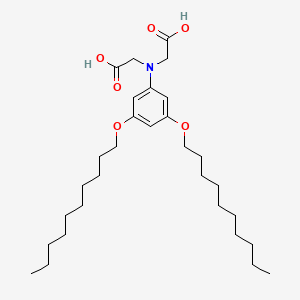

N-(Carboxymethyl)-N-(3,5-bis(decyloxy)-phenyl)glycine, also known as CBPG, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. CBPG is a glycine derivative that possesses both carboxylic acid and phenyl groups, making it a versatile compound for use in research.

Applications De Recherche Scientifique

Diacylglycerol Lipase Inhibitor

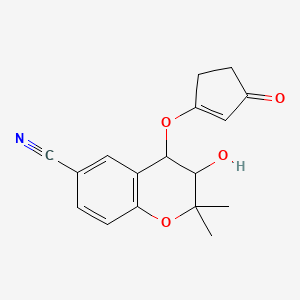

Ro 23-9358 is known to be a Diacylglycerol lipase inhibitor . Diacylglycerol lipase is an enzyme that catalyzes the hydrolysis of diacylglycerol, producing monoacylglycerol and a free fatty acid. This is a critical step in the biosynthesis of the endocannabinoid 2-arachidonoylglycerol. Inhibition of this enzyme can affect various biological processes, including lipid metabolism and signaling pathways.

Target for Anti-Obesity Drugs

Ro 23-9358 has been identified as a potential target for anti-obesity drugs . Obesity is a complex disease involving an excessive amount of body fat. It’s a medical problem that increases the risk of other diseases and health problems, such as heart disease, diabetes, high blood pressure and certain cancers. By inhibiting diacylglycerol lipase, Ro 23-9358 could potentially reduce lipid accumulation and help in the treatment of obesity.

Anti-Inflammatory Activity

Ro 23-9358 has demonstrated anti-inflammatory activity . Inflammation is a vital part of the immune system’s response to injury and infection. It is the body’s way of signaling the immune system to heal and repair damaged tissue, as well as defend itself against foreign invaders, such as viruses and bacteria. However, chronic inflammation can lead to various health problems, including some cancers and rheumatoid arthritis. Ro 23-9358, by inhibiting secretory phospholipases A2, can potentially reduce inflammation.

Secretory Phospholipases A2 Inhibitor

Ro 23-9358 is a potent inhibitor of secretory phospholipases A2 . Secretory phospholipases A2 (sPLA2) are a type of enzyme that catalyzes the hydrolysis of phospholipids, leading to the production of free fatty acids and lysophospholipids. These products are involved in various biological processes, including inflammation and cell signaling. By inhibiting sPLA2, Ro 23-9358 can potentially modulate these processes.

Mécanisme D'action

Target of Action

Ro 23-9358 primarily targets Diacylglycerol lipase (DAGL) . DAGL is an enzyme that plays a crucial role in the biosynthesis of endocannabinoids, which are involved in a variety of physiological processes including pain sensation, mood, and memory .

Mode of Action

As a DAGL inhibitor , Ro 23-9358 works by binding to the active site of the enzyme, preventing it from catalyzing the hydrolysis of diacylglycerol (DAG) to form 2-arachidonoylglycerol (2-AG), a key endocannabinoid .

Biochemical Pathways

By inhibiting DAGL, Ro 23-9358 disrupts the endocannabinoid signaling pathway. This can lead to a decrease in the levels of 2-AG, thereby reducing the activation of cannabinoid receptors and altering the downstream effects of endocannabinoid signaling .

Pharmacokinetics

It is known to be soluble in dmso at a concentration of 16 mg/ml , suggesting that it may have good bioavailability

Result of Action

The inhibition of DAGL by Ro 23-9358 can lead to a variety of molecular and cellular effects, depending on the specific physiological context. For example, it has been suggested that Ro 23-9358 may have anti-inflammatory effects due to its ability to inhibit the production of 2-AG, which can act as a pro-inflammatory mediator .

Action Environment

The action of Ro 23-9358 can be influenced by various environmental factors. For instance, the presence of other compounds that bind to the same target can affect its efficacy. Additionally, factors such as pH and temperature can potentially influence the stability of the compound .

Propriétés

IUPAC Name |

2-[N-(carboxymethyl)-3,5-didecoxyanilino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H51NO6/c1-3-5-7-9-11-13-15-17-19-36-27-21-26(31(24-29(32)33)25-30(34)35)22-28(23-27)37-20-18-16-14-12-10-8-6-4-2/h21-23H,3-20,24-25H2,1-2H3,(H,32,33)(H,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWOCSPJYINCHOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC1=CC(=CC(=C1)N(CC(=O)O)CC(=O)O)OCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H51NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70165231 | |

| Record name | N-(Carboxymethyl)-N-(3,5-bis(decyloxy)phenyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70165231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

521.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

153125-17-8 | |

| Record name | N-(carboxymethyl)-N-(3,5-bis(decyloxy)-phenyl)glycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153125178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(Carboxymethyl)-N-(3,5-bis(decyloxy)phenyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70165231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of Ro 23-9358?

A: Ro 23-9358 acts as an active site-directed inhibitor of sPLA2. [] While the exact binding mechanism isn't detailed in the provided abstracts, active site-directed inhibitors typically mimic the transition state of the enzyme-substrate complex, blocking the enzyme's catalytic activity. In the case of sPLA2, this inhibition prevents the release of arachidonic acid and other pro-inflammatory lipid mediators. []

Q2: Why is Ro 23-9358 considered a potential anti-inflammatory drug?

A: Ro 23-9358 exhibits anti-inflammatory activity due to its potent inhibition of sPLA2. [] By inhibiting sPLA2, Ro 23-9358 reduces the production of inflammatory mediators derived from arachidonic acid. These mediators play a key role in inflammatory processes, and their reduction contributes to the compound's anti-inflammatory effects.

Q3: What are the limitations of Ro 23-9358 and other sPLA2 inhibitors in drug development?

A3: Despite promising anti-inflammatory activity, Ro 23-9358 and other sPLA2 inhibitors face several challenges in drug development. These include:

- Insufficient oral bioavailability: This limits the routes of administration and potentially reduces efficacy. []

- Low affinity for the enzyme: This may translate to low in vivo efficacy, requiring higher doses for therapeutic effect. []

- Insufficient selectivity: This could lead to off-target effects and potential toxicity. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4S,4aS)-1-amino-7-ethenyl-4,7-dimethyl-4,4a,5,6-tetrahydropyrrolo[1,2-c]pyrimidin-3-one](/img/structure/B1203950.png)